ETHYL 4-(5-{[(3E)-1-(4-FLUORO-3-METHYLPHENYL)-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
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Overview
Description
ETHYL 4-(5-{[(3E)-1-(4-FLUORO-3-METHYLPHENYL)-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-{[(3E)-1-(4-FLUORO-3-METHYLPHENYL)-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrole ring: This can be achieved through a condensation reaction between an appropriate ketone and an amine.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the furan ring: This can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling of the pyrrole and furan rings: This step typically involves a cross-coupling reaction, such as a Suzuki or Heck reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-{[(3E)-1-(4-FLUORO-3-METHYLPHENYL)-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 4-(5-{[(3E)-1-(4-FLUORO-3-METHYLPHENYL)-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or as a probe for biological pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(3E)-1-(4-FLUORO-3-METHYLPHENYL)-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
ETHYL 4-(5-{[(3E)-1-(4-FLUORO-3-METHYLPHENYL)-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with other similar compounds, such as:
- ETHYL 4-(5-{[(3E)-1-(4-CHLORO-3-METHYLPHENYL)-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
- ETHYL 4-(5-{[(3E)-1-(4-BROMO-3-METHYLPHENYL)-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly affect the compound’s reactivity, biological activity, and physical properties.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C31H24FNO4 |
---|---|
Molecular Weight |
493.5g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-[1-(4-fluoro-3-methylphenyl)-2-oxo-5-phenylpyrrol-3-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C31H24FNO4/c1-3-36-31(35)23-11-9-22(10-12-23)29-16-14-26(37-29)18-24-19-28(21-7-5-4-6-8-21)33(30(24)34)25-13-15-27(32)20(2)17-25/h4-19H,3H2,1-2H3/b24-18+ |
InChI Key |
FJYLLQFVDDCJSA-HKOYGPOVSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C=C(N(C3=O)C4=CC(=C(C=C4)F)C)C5=CC=CC=C5 |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C=C(N(C3=O)C4=CC(=C(C=C4)F)C)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C=C(N(C3=O)C4=CC(=C(C=C4)F)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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